molecular formula C23H16N4O3 B2426238 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 329269-81-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2426238
CAS No.: 329269-81-0
M. Wt: 396.406
InChI Key: ZWBBYHGENDYDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that features both benzimidazole and isoindolinone moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the benzimidazole ring.

    Formation of the isoindolinone moiety: This can be synthesized through the cyclization of a phthalic anhydride derivative with an amine.

    Final coupling: The benzimidazole and isoindolinone intermediates are then coupled through an acetamide linkage, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce isoindolin-2-ylmethanol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole and isoindolinone structures.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and isoindolinone structures can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.

    Isoindolinone derivatives: Known for their anti-inflammatory and neuroprotective properties.

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to the combination of both benzimidazole and isoindolinone moieties in a single molecule, which may confer a unique spectrum of biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-20(13-27-22(29)14-7-1-2-8-15(14)23(27)30)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBBYHGENDYDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.